Allylanisole

chemical synthesis isomerization process chemistry

Allylanisole (also known as p-allylanisole, estragole, or methyl chavicol) is a phenylpropene derivative with the molecular formula C10H12O and a molecular weight of 148.2 g/mol. The compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 215–216 °C at atmospheric pressure and a density of approximately 0.965 g/mL at 25 °C.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 56182-34-4
Cat. No. B13554440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylanisole
CAS56182-34-4
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC=CCCOC1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2
InChIKeyVASBMTKQLWDLDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allylanisole (CAS 56182-34-4) — Technical Baseline and Procurement Considerations


Allylanisole (also known as p-allylanisole, estragole, or methyl chavicol) is a phenylpropene derivative with the molecular formula C10H12O and a molecular weight of 148.2 g/mol [1]. The compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 215–216 °C at atmospheric pressure and a density of approximately 0.965 g/mL at 25 °C . It is an isomer of trans-anethole, differing in the position of the double bond—the allyl group of allylanisole (propenyl attached at the beta carbon) versus the properly conjugated system in trans-anethole [2]. This positional isomerism underlies key differences in physicochemical stability, biological activity, and downstream functional applications. As a constituent of essential oils from tarragon (Artemisia dracunculus), basil (Ocimum basilicum), fennel, and star anise, allylanisole is commercially relevant in the flavor and fragrance sector, as well as in research settings exploring its antimicrobial, vasoactive, and antioxidant properties [2][3].

Why Allylanisole (CAS 56182-34-4) Cannot Be Readily Substituted by In-Class Phenylpropenes


Allylanisole shares the same molecular formula (C10H12O) and molecular weight (148.2 g/mol) with trans-anethole, its positional isomer [1]. However, the location of the double bond confers distinctly different profiles in terms of chemical stability, biological target engagement, and regulatory status. Allylanisole contains an allyl side chain (terminal double bond), whereas trans-anethole features a propenyl group conjugated with the aromatic ring [2]. This structural nuance directly impacts procurement decisions: allylanisole undergoes base-catalyzed isomerization to trans-anethole, a conversion pathway not reversible under comparable conditions [3]. Furthermore, allylanisole is subject to stricter regulatory scrutiny due to genotoxicity and carcinogenicity concerns (ECHA classification Muta. 2, Carc. 2) [4], whereas trans-anethole maintains FEMA GRAS status without analogous hazard designations [5]. These factors collectively preclude simple interchangeability in both research and industrial applications.

Quantitative Differentiation of Allylanisole (CAS 56182-34-4) Against Comparator Phenylpropenes


Chemical Interconvertibility: Allylanisole Serves as a Precursor to trans-Anethole via Base-Catalyzed Isomerization

Allylanisole (estragole) undergoes isomerization to trans-anethole upon treatment with potassium hydroxide [1]. This conversion is unidirectional; trans-anethole cannot be converted back to allylanisole under comparable base-catalyzed conditions. The allyl side chain of allylanisole (terminal double bond) isomerizes to the thermodynamically more stable conjugated propenyl system of trans-anethole [1].

chemical synthesis isomerization process chemistry phenylpropene

Odor Profile Differentiation: Allylanisole Exhibits Distinct Sensory Characteristics Compared to trans-Anethole

Allylanisole (estragole) is described as having an odor profile characterized as 'sweet, phenolic, anise, harsh, spice, green, herbal, minty' [1]. In contrast, trans-anethole is described as having a 'characteristic anise, sweet, spicy, warm odor and corresponding sweet taste' . While both share anise-like notes, allylanisole imparts distinct green, herbal, minty, and phenolic undertones that trans-anethole lacks. The vapor pressure of allylanisole (0.210 mmHg at 25 °C) is comparable to that of trans-anethole (0.138 mmHg at 25 °C), but the tenacity on blotter is 4 hours for allylanisole, which may differ from trans-anethole [1].

flavor chemistry sensory analysis fragrance odor threshold

Antibiotic Resistance Modulation: Allylanisole Potentiates Penicillin via Efflux Pump and β-Lactamase Inhibition

Allylanisole does not exhibit clinically meaningful direct antibacterial activity (MIC > 1024 µg/mL against S. aureus SA-K4414), but its association with penicillin reduces the antibiotic's MIC from 512 µg/mL to 256 µg/mL, representing a 2-fold potentiation [1]. The compound also reduces the MIC of ethidium bromide, indicating inhibition of the QacA/B efflux protein, and shows evidence of β-lactamase inhibition [1]. Notably, allylanisole's EC50 in Drosophila melanogaster (fumigation assay) is 11.07 µL/mL after 3 hours, compared to 19.21 µL/mL for allylbenzene after 12 hours, indicating higher acute toxicity relative to the comparator phenylpropanoid [1].

antimicrobial resistance efflux pump inhibition β-lactamase synergy

Anti-Edematogenic Mechanism: Allylanisole's Action Is Nitric Oxide-Dependent, Distinguishing It from trans-Anethole

In a mouse paw edema model, allylanisole (estragole) inhibited carrageenan-induced edema only at the two highest doses (10 and 30 mg/kg) and only from 60 to 120 minutes post-induction, whereas trans-anethole inhibited edema at all tested doses (3, 10, and 30 mg/kg) from 60 to 240 minutes [1]. Critically, only allylanisole inhibited sodium nitroprusside-induced edema, demonstrating that its mechanism is dependent on nitric oxide (NO) signaling, whereas trans-anethole's anti-inflammatory action is NO-independent [1]. Both compounds similarly inhibited edema elicited by substance P, bradykinin, histamine, and TNF-α, but differed in serotonin-elicited edema inhibition [1].

anti-inflammatory nitric oxide edema pharmacology

Vascular Smooth Muscle Relaxation: Allylanisole Is More Potent Than trans-Anethole and Elevates Both cAMP and cGMP

In phenylephrine-precontracted rat corpora cavernosa (RCC) strips, allylanisole (estragole) induced relaxation with an IC50 of 0.6 µM and maximal relaxation of 76.6%, whereas trans-anethole achieved an IC50 of 0.96 µM with maximal relaxation of 66.73% [1]. The potency order was estragole > anethole > methyl eugenol. At the biochemical level, both compounds increased cAMP levels (estragole by 3-fold, anethole by 2-fold relative to controls), but only estragole also increased cGMP levels by 0.5-fold [1]. Additionally, in rat isolated aorta, both allylanisole and trans-anethole (10⁻⁶–10⁻⁴ M) increased basal tonus of endothelium-denuded aortic rings via voltage-dependent Ca²⁺ channels, an effect abolished by nifedipine or extracellular Ca²⁺ withdrawal [2].

vasorelaxation cAMP cGMP smooth muscle

Toxicity and Regulatory Classification: Allylanisole Carries Stricter Hazard Warnings Than trans-Anethole

Allylanisole is classified under ECHA CLP criteria with hazard statements H302 (harmful if swallowed), H317 (may cause allergic skin reaction), H341 (suspected of causing genetic defects), H351 (suspected of causing cancer), and H412 (harmful to aquatic life with long lasting effects) [1]. Rat oral LD50 is reported as 1,230 mg/kg [2]. In contrast, trans-anethole is not subject to these genotoxicity or carcinogenicity hazard classifications and maintains FEMA GRAS status (FEMA 2086) for use in food flavoring [3]. The differential regulatory burden has direct implications for procurement: allylanisole requires stricter handling, storage, and disposal protocols, and may be restricted in certain consumer product applications.

toxicology regulatory compliance genotoxicity carcinogenicity

High-Value Application Scenarios for Allylanisole (CAS 56182-34-4) Supported by Quantitative Evidence


Synthetic Precursor for trans-Anethole Production in Process Chemistry

Allylanisole undergoes base-catalyzed isomerization to trans-anethole upon treatment with potassium hydroxide [1]. This unidirectional conversion pathway positions allylanisole as a strategic precursor for manufacturing trans-anethole, particularly in synthetic routes where access to the thermodynamic product via kinetic intermediate is desirable. Procurement of allylanisole for this purpose is justified when downstream trans-anethole synthesis is planned and access to the reverse pathway is not required.

Antimicrobial Adjuvant Research Targeting Efflux Pump and β-Lactamase Inhibition

Allylanisole reduces the MIC of penicillin against S. aureus SA-K4414 from 512 µg/mL to 256 µg/mL through inhibition of the QacA/B efflux protein and β-lactamase [2]. This efflux pump inhibitory activity, while moderate, supports the use of allylanisole as an adjuvant in antimicrobial research programs focused on overcoming multidrug resistance. However, its EC50 of 11.07 µL/mL in Drosophila (3 h exposure) indicates acute toxicity that must be managed in experimental designs [2].

Vascular Pharmacology Studies Requiring Dual cAMP/cGMP Elevation

Allylanisole relaxes rat corpora cavernosa smooth muscle with an IC50 of 0.6 µM (76.6% maximal relaxation) and uniquely elevates both cAMP (3-fold) and cGMP (0.5-fold) relative to controls [3]. In contrast, trans-anethole elevates only cAMP (2-fold) and is less potent (IC50 = 0.96 µM) [3]. This dual second-messenger profile distinguishes allylanisole as a research tool for investigating NO-cGMP and cAMP cross-talk in smooth muscle physiology and erectile dysfunction models.

Specialty Flavor and Fragrance Formulations Requiring Green/Herbal/Minty Notes

Allylanisole imparts a distinct odor profile described as 'sweet, phenolic, anise, harsh, spice, green, herbal, minty' [4]. The green, herbal, and minty notes are not characteristic of trans-anethole, which is predominantly sweet and spicy-anise . Formulators seeking these specific aromatic nuances in perfumery or flavor applications will find allylanisole non-substitutable with trans-anethole. Note that FEMA GRAS status (FEMA 2411) and usage levels must be observed for food applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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